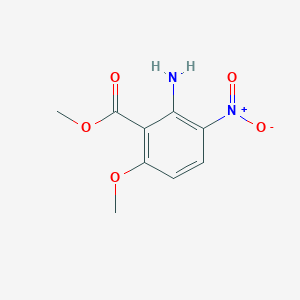

Methyl 2-amino-6-methoxy-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-6-methoxy-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxy-3-nitrobenzoate can be achieved through a multi-step process. One common method involves the nitration of methyl 2-methoxybenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and reducing agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxid

Biological Activity

Methyl 2-amino-6-methoxy-3-nitrobenzoate (also referred to as Methyl 2-amino-6-methoxy-3-nitrobenzoic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following structural formula:

The synthesis of this compound typically involves the nitration of methoxybenzoic acid derivatives followed by amination. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting improved methods that enhance the overall yield significantly .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. The compound has been shown to induce cytotoxic effects in various cancer cell lines, including breast and lung cancers.

Mechanisms include:

- Cell Cycle Arrest: Research indicates that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their ability to proliferate .

- Apoptosis Induction: The compound has been observed to activate caspases, leading to programmed cell death in treated cells .

- Microtubule Destabilization: Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for mitosis, thus contributing to their antitumor activity .

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound. Below are key findings from relevant research:

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Breast Cancer (MCF7) | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | Lung Cancer (A549) | 4.5 | Causes G2/M phase arrest |

| Study 3 | Colorectal Cancer (SW48) | 6.0 | Disrupts microtubule assembly |

Case Studies

-

Cytotoxicity Against Human Cancer Cells :

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant growth inhibition with an IC50 value ranging from 4.5 to 6.0 µM across different types of cancer cells . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound induces apoptosis through a caspase-dependent pathway and causes cell cycle arrest at the G2/M checkpoint, which is critical for preventing tumor growth .

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

methyl 2-amino-6-methoxy-3-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,10H2,1-2H3 |

InChI Key |

UPIAJDVAEDZHGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.